

understanding the stereochemistry of (s)-2-bromo-pentane

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: (s)-2-Bromo-pentane

Cat. No.: B8253618

[Get Quote](#)

An In-Depth Technical Guide to the Stereochemistry of (S)-2-Bromopentane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-bromopentane is a chiral alkyl halide of significant interest in stereoselective synthesis. Its value as a synthetic intermediate is derived from the stereospecificity of its reactions, which are crucial for the construction of complex, enantiomerically pure molecules in fields such as drug development. This technical guide provides a comprehensive overview of the core stereochemical principles governing (S)-2-bromopentane, including its physicochemical properties, stereoselective synthesis, and key reaction pathways. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for laboratory professionals.

Introduction to Chiral Bromoalkanes

Chiral bromoalkanes, such as (S)-2-bromopentane, are fundamental building blocks in advanced organic synthesis.^[1] The presence of a bromine atom provides a good leaving group, facilitating a variety of transformations, most notably nucleophilic substitution (S_N2) and elimination (E2) reactions.^[1] The stereochemistry at the halogen-bearing carbon center is a critical determinant of a molecule's biological activity, influencing its pharmacokinetic and pharmacodynamic properties.^[1] Consequently, the ability to control the stereochemical outcome of reactions involving these chiral halides is paramount in the synthesis of

enantiomerically pure active pharmaceutical ingredients. This guide focuses on the (S)-enantiomer of 2-bromopentane, exploring the key aspects of its stereochemistry.

Physicochemical and Stereochemical Properties

2-bromopentane is a chiral molecule due to the presence of an asymmetric carbon atom at the C2 position, leading to the existence of two non-superimposable mirror images: (S)-2-bromopentane and (R)-2-bromopentane.^{[2][3][4]} These enantiomers possess identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light. The (S)-enantiomer is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise).

Data Presentation: Physicochemical Properties of 2-Bromopentane

The following table summarizes key quantitative data for 2-bromopentane.

Property	Value
Molecular Formula	C ₅ H ₁₁ Br ^{[1][3]}
Molar Mass	151.04 g/mol ^{[1][3][5]}
Appearance	Colorless to yellow liquid ^{[4][5]}
Density	~1.21 g/mL at 25 °C ^{[2][3]}
Boiling Point	117 °C ^[2]
IUPAC Name	(2S)-2-bromopentane ^[1]
Specific Rotation, [α] _D ((R)-enantiomer)	-23.1° to -33°
Specific Rotation, [α] _D ((S)-enantiomer)	+23.1° to +33° (inferred)

Note: The specific rotation values for the pure enantiomers can vary based on experimental conditions. The sign of rotation for the (S)-enantiomer is opposite to that of the (R)-enantiomer.

Stereoselective Synthesis

The most reliable method for preparing enantiomerically pure (S)-2-bromopentane is through a stereospecific reaction that inverts the configuration of a chiral precursor. The preferred pathway involves the SN2 reaction of (R)-2-pentanol with a brominating agent such as phosphorus tribromide (PBr₃).^{[6][7]}

The reaction mechanism involves the activation of the alcohol's hydroxyl group by PBr₃ to transform it into a good leaving group. The bromide ion, generated in the process, then acts as a nucleophile, attacking the carbon atom from the side opposite to the leaving group (backside attack). This concerted, single-step process results in a complete inversion of the stereocenter.^[7] Therefore, to synthesize (S)-2-bromopentane, one must start with (R)-2-pentanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (s)-2-Bromo-pentane | C₅H₁₁Br | CID 24884213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-bromopentane [stenutz.eu]
- 3. 2-Bromopentane - Wikipedia [en.wikipedia.org]
- 4. webassign.net [webassign.net]
- 5. 2-Bromopentane | C₅H₁₁Br | CID 7890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solved What compound provides (S)-2-bromopentane upon | Chegg.com [chegg.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [understanding the stereochemistry of (s)-2-bromo-pentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8253618#understanding-the-stereochemistry-of-s-2-bromo-pentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com